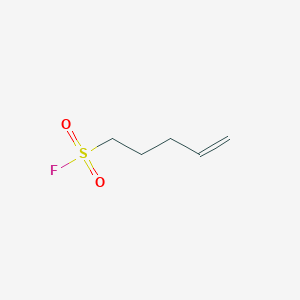

Pent-4-ene-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C5H9FO2S |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

pent-4-ene-1-sulfonyl fluoride |

InChI |

InChI=1S/C5H9FO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2 |

InChI Key |

USIRINBQECYHKE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCS(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Multi-Component Reactions (MCRs)

Recent research highlights the utility of one-pot, multi-component reactions for synthesizing sulfonyl fluoride derivatives, which can be adapted for Pent-4-ene-1-sulfonyl fluoride . For instance, a study published in the Journal of Organic Chemistry describes a three-component reaction involving salicylaldehyde, indole, and 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF), yielding sulfonyl fluoride-substituted heterocycles efficiently under mild conditions. Although this specific method targets chromene derivatives, the underlying principles—reacting a sulfonyl fluoride precursor with suitable olefins—are adaptable for preparing vinyl sulfonyl fluorides like this compound.

- Mild reaction conditions

- Broad substrate scope

- High yields (45–94%)

Stereoselective Construction via Synthesis of Enaminyl Sulfonyl Fluorides

A significant advancement involves the stereoselective synthesis of enaminyl sulfonyl fluorides using reactions between amines and sulfonyl fluorides, which could be tailored to generate vinyl sulfonyl fluorides with defined stereochemistry. This approach employs mild conditions and broad substrate scope, facilitating the synthesis of functionalized vinyl sulfonyl fluorides, including This compound .

- Reaction of suitable amines with sulfonyl fluorides

- Use of mild bases and solvents

- Good to excellent yields (56–96%)

Photocatalytic and Radical-Based Synthetic Strategies

Innovative methods utilizing visible-light-driven reactions have been reported for the synthesis of sulfonyl fluorides from various precursors, including carboxylic acids and sulfonates. These methods often involve radical intermediates and photocatalysts, enabling the formation of vinyl sulfonyl fluorides like this compound through controlled radical addition or addition–elimination sequences.

- Mild, environmentally friendly conditions

- High functional group tolerance

- Scalability

Green and Eco-Friendly Synthesis Approaches

Recent breakthroughs demonstrate the green synthesis of sulfonyl fluorides by reacting thiols or disulfides with potassium fluoride (KF) and specialized reagents like SHC5®. This method produces minimal toxic by-products (NaCl, KCl) and is scalable for industrial applications. While primarily used for aromatic and aliphatic sulfonyl fluorides, the methodology can be extended to vinyl derivatives by selecting appropriate sulfur-containing precursors and olefinic substrates.

- Environmentally benign

- Cost-effective

- High efficiency

Cascade and Cascade-like Reactions

Cascade processes, such as the transformation of sulfonates or sulfonic acids into sulfonyl fluorides under mild conditions, have been explored for rapid library generation of sulfonyl fluoride compounds. These protocols involve straightforward reagents and conditions, making them suitable for synthesizing vinyl sulfonyl fluorides with tailored substitution patterns.

Summary of Preparation Methods in Data Table

Chemical Reactions Analysis

Types of Reactions

Pent-4-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.

Oxidation and Reduction: While the sulfonyl fluoride group is relatively stable, the pentene chain can undergo oxidation to form sulfonyl fluorides with different oxidation states.

Addition Reactions: The double bond in the pentene chain can participate in addition reactions with electrophiles, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include potassium fluoride, sulfur tetrafluoride, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

Pent-4-ene-1-sulfonyl fluoride is a sulfonyl fluoride compound with diverse applications in chemical biology, molecular pharmacology, and organic synthesis . Sulfonyl fluorides, in general, are valuable as reactive probes due to their biocompatibility and protein reactivity . They can modify various amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine .

Scientific Research Applications

Enzyme Inhibition: this compound is utilized in studying enzyme inhibition because the sulfonyl fluoride group can covalently modify active site residues in enzymes.

Synthesis of Sulfonyl Fluorides: Visible-light-driven reactions are employed in the synthesis of sulfonyl fluorides, with applications in medical sciences, proteomics, and materials science . Various methods have been developed to synthesize aliphatic sulfonyl fluoride derivatives using photocatalysis . These methods often involve the use of photocatalysts and blue LED irradiation to facilitate the formation of SO2-X bonds (where X = F, O, N) .

Photocycloaddition Reactions: Ethenesulfonyl fluoride can act as a SO2F source in [2 + 2] photocycloaddition reactions, using UV light and photocatalysts like benzophenone or thioxanthen-9-one .

Aminofluorosulfonylation of Olefins: Photoredox catalysis is used in the three-component aminofluorosulfonylation of unactivated olefins, involving proton-coupled electron transfer (PCET) . This process includes the formation of an amidyl radical, its addition to the olefin, and subsequent trapping of the alkyl radical with SO2, followed by fluorine atom transfer .

Fluorination Reagent: Sulfur-based compounds like perfluoroalkanesulfonyl fluorides are used as fluorinating agents . Additionally, compounds like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) have emerged as stable deoxyfluorination reagents .

Mechanism of Action

The mechanism by which pent-4-ene-1-sulfonyl fluoride exerts its effects involves the covalent modification of nucleophilic residues in target molecules. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophiles such as serine or cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity or the alteration of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The provided evidence highlights sulfonyl fluorides and related compounds with fluorinated substituents. Below is a comparative analysis:

Reactivity and Stability

- Electrophilicity : The sulfonyl fluoride group in this compound is less reactive than sulfonyl chlorides (e.g., 51947-19-4) but more stable under aqueous conditions, making it suitable for bioconjugation. Ethanesulfonyl fluorides (e.g., 2127-74-4) exhibit similar stability but lack the alkene’s versatility.

- Alkene Reactivity : The terminal double bond in this compound allows for Diels-Alder reactions or thiol-ene coupling, absent in fully saturated analogs like 16090-14-5.

- Fluorination Impact : Highly fluorinated compounds (e.g., 70892-42-1) demonstrate thermal and chemical inertness, whereas the alkene in this compound introduces sites for functionalization.

Environmental and Regulatory Considerations

- Perfluorinated Compounds (PFCs): Aromatic sulfonyl chlorides (e.g., 90218-70-5) and ethanesulfonyl fluorides are classified under PFCs, which are regulated due to environmental persistence.

- Industrial Use : Polymers like 70892-42-1 are used in coatings, while sulfonyl fluorides (e.g., 144728-59-6) serve as intermediates in fluoropolymer synthesis.

Research Findings and Data Tables

Table 1: Physical Properties of Selected Sulfonyl Fluorides

*Estimated based on structural analogs.

Biological Activity

Pent-4-ene-1-sulfonyl fluoride is a compound of interest in chemical biology due to its unique structural features and reactivity patterns. This article delves into its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound (C5H9O2S) is characterized by a sulfonyl fluoride functional group attached to a pentene backbone. This structure confers specific reactivity, making it a valuable electrophile in various biological contexts. The sulfonyl fluoride moiety is known for its ability to selectively modify nucleophilic residues in proteins, which is crucial for its application as a chemical probe.

Biological Activity

1. Mechanism of Action:

this compound acts primarily as an electrophilic warhead, targeting nucleophilic amino acid residues such as serine, cysteine, and lysine within proteins. This reactivity allows it to function as a covalent inhibitor of enzymes, particularly proteases, by forming stable adducts with the active site residues.

2. Inhibition Studies:

Research indicates that sulfonyl fluorides, including this compound, are effective in inhibiting various enzymes involved in critical biological processes. For instance, studies have shown that sulfonyl fluorides can inhibit γ-aminobutyric acid aminotransferase (GABA-AT), with pent-4-ene derivatives exhibiting significant potency due to their structural features that enhance binding affinity and reactivity .

Synthesis

The synthesis of this compound can be achieved through several methods, including the use of chlorosulfonic acid and subsequent fluorination steps. A convenient one-pot procedure has been reported for the preparation of sulfonyl fluorides that can be adapted for this compound .

Case Studies

Case Study 1: Enzyme Inhibition

In one study, this compound was evaluated for its ability to inhibit GABA-AT. The compound was shown to be a potent time-dependent inhibitor, outperforming traditional inhibitors like vigabatrin . The mechanism involved the formation of a covalent bond with the enzyme's active site serine residue, leading to irreversible inhibition.

Case Study 2: Targeting XIAP

Another significant application of sulfonyl fluorides is their use in targeting the X-linked inhibitor of apoptosis protein (XIAP). Research demonstrated that aryl-sulfonyl fluorides could covalently interact with specific lysine residues in XIAP, enhancing their potential as therapeutic agents in cancer treatment .

Table 1: Stability and Reactivity of Pent-4-ene Derivatives

| Compound | Stability at 37°C (%) | Reactivity with GABA-AT (k_inact/K_I) |

|---|---|---|

| This compound | 75 | 52 mM⁻¹min⁻¹ |

| Vigabatrin | 80 | 0.28 mM⁻¹min⁻¹ |

| Other Sulfonyl Fluorides | Varies | Varies |

Table 2: Biological Targets of Sulfonyl Fluorides

| Target Protein | Amino Acid Residue | Type of Interaction |

|---|---|---|

| GABA-AT | Serine | Covalent Inhibition |

| XIAP | Lysine | Covalent Modification |

| Various Proteases | Cysteine/Serine | Irreversible Inhibition |

Q & A

Q. What statistical frameworks are optimal for interpreting high-throughput screening data involving This compound libraries?

- Methodological Answer: Use Z-score normalization to rank hit compounds. False discovery rate (FDR) control via Benjamini-Hochberg correction (α=0.05). Machine learning (random forest) prioritizes scaffolds based on reactivity descriptors (Hammett σ, logP). Confirm hits with dose-response curves (IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.